8-(Chloromethyl)quinoline hydrochloride
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Overview
Description
8-(Chloromethyl)quinoline hydrochloride is a substituted Quinoline building block used for the synthesis of various pharmaceutical and biologically active compounds . It can also be used for the preparation of Quinoline-based fluorescent zinc sensors, used as fluorescent probes .
Synthesis Analysis
The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular formula of this compound is C10H9Cl2N . The molecular weight is 214.09 .Chemical Reactions Analysis
The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations. For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, boiling point of 310.6±17.0 °C at 760 mmHg, and a flash point of 170.6±6.5 °C . The compound has a molar refractivity of 52.0±0.3 cm3, and a molar volume of 144.5±3.0 cm3 .Scientific Research Applications
Alzheimer's Disease Research
A second-generation 8‐OH quinoline derivative, PBT2, was investigated for its potential in targeting amyloid β (Aβ) in Alzheimer's disease (AD). Earlier studies indicated that PBT2 could lower cerebrospinal fluid Aβ levels and improve cognition, suggesting its promise in altering Aβ-PET signals in patients with prodromal or mild AD (Villemagne et al., 2017).
Metal Ion Detection and Preconcentration
8-Hydroxy quinoline and its derivatives have been utilized for the preconcentration of metal ions like copper (II) through various extraction techniques. These methodologies involve homogeneous liquid-liquid extraction and dispersive liquid-liquid microextraction, significantly enhancing the detection capabilities of metal ions in different samples (Farajzadeh et al., 2009), (Farajzadeh et al., 2008).
Corrosion Inhibition
The corrosion inhibition effects of 8-hydroxy quinoline derivatives on mild steel in hydrochloric acid were explored, indicating their potential to form protective films on metal surfaces, thus reducing corrosion. The inhibition efficiencies were found to depend on the concentration of the inhibitor and its specific chemical structure (Achary et al., 2008), (Douche et al., 2020).
Antimicrobial Activity
Polymers containing 8-hydroxyquinoline moiety have been synthesized and evaluated for their antimicrobial activity against gram-negative bacteria (Escherichia coli), gram-positive bacteria (Bacillus subtilus), and the fungus Trichophyton rubrum. These studies highlight the effectiveness of 8-hydroxyquinoline-based polymers in inhibiting microbial growth, showcasing their potential in developing antimicrobial materials (Kenawy, 2001).
Mechanism of Action
Quinoline and quinolone derivatives have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, anti-inflammatory . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Properties
IUPAC Name |
8-(chloromethyl)quinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;/h1-6H,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODCROWKAAFCQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCl)N=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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